molecular formula C19H23NO2S2 B2670776 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1207002-44-5

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No. B2670776
CAS RN: 1207002-44-5
M. Wt: 361.52
InChI Key: UYPHGFWDCCNLDN-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Structural Diversity via Alkylation and Ring Closure Reactions

One notable application involves the generation of structurally diverse compound libraries through alkylation and ring closure reactions. For instance, a ketonic Mannich base derived from 2-acetylthiophene served as a starting material in various alkylation and ring closure reactions to produce a wide range of compounds including dithiocarbamates, thioethers, and several NH-azole derivatives. Such methodologies facilitate the exploration of chemical space for potential pharmaceutical and material science applications (Roman, 2013).

Antidepressant Activity of Phenyl-thiophene Derivatives

In the realm of pharmacology, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. This research underscores the potential of thiophene-based scaffolds in the development of new antidepressant medications, highlighting the importance of structural diversification in drug discovery (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Tumor Potential of Bis-Pyrazolyl-Thiazoles

Additionally, the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed promising anti-tumor activities against hepatocellular carcinoma cell lines. This study exemplifies the application of thiophene derivatives in the search for novel anti-tumor agents, providing a foundation for further research into their mechanism of action and potential clinical applications (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Surface Coating Applications

Moreover, heterocyclic compounds based on pyrimidine derivatives demonstrated significant antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This research indicates the potential of thiophene and pyrimidine derivatives in developing new antimicrobial coatings, which could have wide-ranging applications in healthcare and industry to prevent microbial growth and spread (El‐Wahab et al., 2015).

Electrochromic Materials Development

Finally, the development of donor-acceptor polymeric electrochromic materials employing thiophene derivatives showcases the utility of such compounds in creating advanced materials with potential applications in smart windows, displays, and low-energy consumption devices. The described polymers exhibit high coloration efficiency and fast response times, essential for the development of efficient electrochromic devices (Zhao et al., 2014).

properties

IUPAC Name

3-phenylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-18(8-14-23-16-5-2-1-3-6-16)20-15-19(9-11-22-12-10-19)17-7-4-13-24-17/h1-7,13H,8-12,14-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPHGFWDCCNLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

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